
Unraveling PROTAC ERα Degrader-8: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC ER|A Degrader-8

Cat. No.: B15135553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting

Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This technical guide

delves into the structure, synthesis, and biological activity of compounds identified as

"PROTAC ERα Degrader-8," providing a comprehensive resource for researchers in oncology

and drug discovery. It has come to light that "PROTAC ERα Degrader-8" refers to at least two

distinct molecules, each with unique properties and origins. This guide will address both

entities: Compound II-56, disclosed by Relay Therapeutics, Inc., and Compound 18j, reported

by Lu et al. in the European Journal of Medicinal Chemistry.

Introduction to PROTAC ERα Degraders
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Traditional

therapies often involve inhibiting its function; however, the development of resistance is a

significant clinical challenge. PROTACs offer an alternative strategy by inducing the

degradation of the ERα protein. These heterobifunctional molecules consist of a ligand that

binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This

ternary complex formation (ERα-PROTAC-E3 ligase) facilitates the ubiquitination of ERα,

marking it for degradation by the proteasome. This event-driven, catalytic mechanism can

overcome resistance mechanisms associated with traditional inhibitors.

Compound II-56 (Relay Therapeutics, Inc.)
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PROTAC ERα Degrader-8 (Compound II-56) is a highly potent degrader of ERα.

Structure
The exact chemical structure of Compound II-56 is detailed within the patent application

WO2024006781 filed by Relay Therapeutics, Inc. While the full structure is proprietary and

contained within the patent, a general representation of a PROTAC molecule is provided below.

It consists of an ERα ligand, a linker, and an E3 ligase ligand.

Synthesis
The detailed synthetic route for Compound II-56 is described in the patent document

WO2024006781. A generalized synthetic workflow for creating a PROTAC molecule is

illustrated below. This typically involves the synthesis of the ERα ligand and the E3 ligase

ligand with appropriate functional groups, followed by a linker conjugation step, often via click

chemistry or amide bond formation.

Biological Activity
Compound II-56 has demonstrated exceptional potency in degrading ERα in cellular assays.

Compound Cell Line Parameter Value Reference

PROTAC ERα

Degrader-8

(Compound II-

56)

MCF-7 DC50
0.006 nM

(0.000006 µM)
[1][2]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols
ERα Degradation Assay (Nano-Glo HiBiT Lytic Assay) - General Protocol:

This assay is a common method to quantify protein degradation.

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates.
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Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound

(e.g., Compound II-56) for a specified period (e.g., 24 hours).

Cell Lysis: The cells are lysed to release the cellular components.

Detection: The Nano-Glo® HiBiT® Lytic Detection System is used to quantify the amount of

remaining HiBiT-tagged ERα protein. The HiBiT tag is a small peptide that, when paired with

the LgBiT protein, forms a luminescent enzyme.

Data Analysis: The luminescence signal is measured, and the DC50 value is calculated by

plotting the percentage of protein degradation against the compound concentration.

Compound 18j (Lu Y, et al.)
ERα degrader 8 (Compound 18j) is another selective estrogen receptor degrader identified in a

recent scientific publication.[1]

Structure
The chemical structure of Compound 18j is based on a novel quinoline scaffold. The detailed

structure can be found in the 2024 publication by Lu Y, et al. in the European Journal of

Medicinal Chemistry.

Synthesis
The synthetic scheme for Compound 18j is outlined in the aforementioned publication. The

synthesis likely involves the construction of the quinoline core followed by the attachment of the

ERα binding moiety and the linker leading to the E3 ligase ligand.

Biological Activity
Compound 18j has shown potent antiproliferative activity in ER-positive breast cancer cells.

Compound Cell Line Parameter Value Reference

ERα degrader 8

(Compound 18j)
MCF-7 IC50 0.15 µM [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-160563/PROTAC-ER%CE%B1-Degrader-8-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-160563/PROTAC-ER%CE%B1-Degrader-8-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50: The concentration of the compound that inhibits 50% of the cellular process being

measured (in this case, cell proliferation).

Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo) - General Protocol:

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

Compound Incubation: The cells are treated with various concentrations of Compound 18j for

a period of 72 hours.

Reagent Addition:

For MTT assay: MTT reagent is added, and the cells are incubated to allow for the

formation of formazan crystals. The crystals are then solubilized.

For CellTiter-Glo assay: CellTiter-Glo reagent is added to lyse the cells and generate a

luminescent signal proportional to the amount of ATP present.

Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured

using a plate reader.

Data Analysis: The IC50 value is determined by plotting cell viability against the compound

concentration.

Signaling Pathways and Experimental Workflows
The mechanism of action for PROTAC ERα degraders involves hijacking the ubiquitin-

proteasome system.
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Caption: Mechanism of Action for PROTAC ERα Degrader-8.

The experimental workflow for identifying and characterizing a novel PROTAC ERα degrader

typically follows a structured path from initial screening to in-depth biological evaluation.
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Caption: General Experimental Workflow for PROTAC Discovery.

Conclusion
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The designation "PROTAC ERα Degrader-8" highlights two promising but distinct molecules for

the targeted degradation of the estrogen receptor. Compound II-56 from Relay Therapeutics

demonstrates picomolar-level degradation potency, while Compound 18j from Lu et al. shows

significant antiproliferative effects with a novel chemical scaffold. For researchers and drug

developers, it is crucial to distinguish between these two compounds and refer to their specific

identifiers and originating sources. This guide provides a foundational understanding of their

reported activities and a framework for the experimental approaches used in their evaluation.

For complete and detailed information, consulting the primary patent and journal article is

essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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